Metabolic studies using dual-radiolabeled cyclandelate in rat hepatocytes and mouse J774 cells revealed different metabolic pathways []. Rat hepatocytes readily accumulated and hydrolyzed cyclandelate, excreting 3,3,5-trimethylcyclohexanol, which underwent further intracellular conversion to its glucuronide before excretion. Conversely, J774 cells, a type of macrophage, did not exhibit cyclandelate hydrolysis []. This difference suggests cell-specific enzymatic activities play a significant role in cyclandelate metabolism.
Cyclandelate is derived from the structural modification of mandelic acid and is categorized under the class of organic compounds known as esters. Specifically, it is an ester of 3,3,5-trimethylcyclohexanol with mandelic acid. Its chemical formula is , and it has been assigned various identifiers including CAS number 456-59-7.
Cyclandelate can be synthesized through several methods, with one notable approach being the use of low melting (cis) isomer of 3,3,5-trimethylcyclohexanol. This method involves the esterification of mandelic acid with the aforementioned alcohol under controlled conditions to yield cyclandelate.
Cyclandelate undergoes various chemical reactions typical for esters:
These reactions are significant for understanding its stability and reactivity in biological systems.
The mechanism by which cyclandelate exerts its vasodilatory effects involves several pathways:
These mechanisms collectively improve blood circulation in patients suffering from vascular disorders.
Cyclandelate's primary applications are in pharmacology as a vasodilator for treating:
Additionally, it has been studied for its potential benefits in enhancing blood flow during surgical procedures and improving outcomes in patients with compromised vascular health .
Cyclandelate (3,3,5-trimethylcyclohexyl mandelate) is a direct-acting vasodilator with a multifaceted pharmacological profile. Its primary clinical applications center on improving peripheral and cerebral blood flow in conditions involving vascular insufficiency. Unlike conventional vasodilators, cyclandelate exhibits a unique combination of mechanisms targeting vascular smooth muscle, cholesterol metabolism, and microcirculatory dynamics, positioning it as a multifunctional agent for vascular disorders [1] [5].
Cyclandelate exerts significant effects on vascular smooth muscle contraction through calcium channel modulation. The compound functions as a calcium antagonist, primarily inhibiting voltage-dependent L-type calcium channels in vascular smooth muscle cells. These channels mediate the influx of extracellular calcium ions that initiate the contractile process via calcium-calmodulin activation and subsequent phosphorylation of myosin light chains [1] [8].
Cyclandelate's binding to the α2/δ-1 subunit of L-type channels reduces calcium influx, thereby decreasing intracellular calcium concentrations ([Ca2+]i). This inhibition occurs at therapeutic concentrations (IC50 ≈ 10-30 µM), leading to vascular relaxation without significantly affecting cardiac contractility at standard dosages [5] [8]. Experimental studies demonstrate that cyclandelate's vasodilatory effect is particularly pronounced in resistance vessels, which rely heavily on transmembrane calcium flux for tone regulation [6].
Beyond direct calcium channel blockade, cyclandelate indirectly modulates calcium dynamics through phosphodiesterase (PDE) inhibition. By inhibiting cyclic nucleotide PDEs, cyclandelate increases intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These secondary messengers activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which promote calcium sequestration into the sarcoplasmic reticulum and decrease myosin light chain kinase sensitivity to calcium-calmodulin complexes [1]. This dual mechanism—direct channel blockade and enhanced calcium sequestration—synergistically reduces vascular tone.
Table 1: Molecular Targets of Cyclandelate in Calcium Modulation
Target | Molecular Effect | Functional Consequence | Tissue Specificity |
---|---|---|---|
Voltage-gated L-type Ca2+ channels (α2/δ-1 subunit) | Inhibition of voltage-dependent Ca2+ influx | Reduced [Ca2+]i and vasodilation | Vascular smooth muscle > Cardiac muscle |
Phosphodiesterase (PDE3/PDE4) | Increased cAMP/cGMP bioavailability | Enhanced PKA/PKG activation and Ca2+ sequestration | Systemic vascular beds |
Cell membrane calcium ATPase | Stabilization and functional enhancement | Accelerated Ca2+ extrusion | Ubiquitous in excitable cells |
Cyclandelate exhibits significant inhibitory effects on acyl-coenzyme A: cholesterol acyltransferase (ACAT), a key enzyme in intracellular cholesterol metabolism. ACAT catalyzes the esterification of free cholesterol into cholesteryl esters within cells, facilitating intracellular cholesterol storage and foam cell formation—a critical step in atherogenesis [3] [7].
The compound demonstrates differential inhibition across tissue types. In hepatic microsomes, cyclandelate inhibits ACAT with an IC50 of approximately 80 µM. However, in macrophages—the primary foam cell precursors in atherosclerotic plaques—the inhibitory potency increases significantly (IC50 < 30 µM) due to reduced metabolic degradation in non-hepatic tissues [3] [7]. This tissue selectivity is pharmacologically advantageous as it potentially targets pathological cholesterol accumulation in vascular walls without severely disrupting hepatic cholesterol metabolism.
The molecular mechanism involves non-competitive inhibition relative to ACAT's substrates (cholesterol and oleoyl-CoA). Unlike competitive inhibitors that bind active sites, cyclandelate appears to interact with regulatory domains or induce conformational changes that reduce ACAT activity. The inhibitory effect is reversible upon drug removal, indicating no covalent modification of the enzyme [7].
Through ACAT inhibition, cyclandelate reduces cholesteryl ester accumulation in arterial macrophages and smooth muscle cells, potentially attenuating atherogenesis. Animal studies demonstrate that cyclandelate decreases aortic cholesterol ester content and limits the progression of diet-induced atherosclerosis in rabbit models [3] [7]. This antiatherogenic property complements its direct vasodilatory effects, providing a dual therapeutic approach for vascular insufficiency syndromes.
Table 2: ACAT Inhibition Profile of Cyclandelate
Parameter | Hepatic Microsomes | Macrophage Systems |
---|---|---|
IC50 | 80 µM | <30 µM |
Inhibition Kinetics | Non-competitive | Non-competitive |
Reversibility | Complete upon washout | Complete upon washout |
Metabolic Stability | Rapid hydrolysis to inactive metabolites | Minimal hydrolysis; sustained inhibition |
Functional Consequence | Moderate reduction in cholesterol esterification | Significant suppression of foam cell formation |
Cyclandelate orchestrates vasodilation through integrated effects on vascular smooth muscle, blood cell rheology, and endothelial function. Beyond calcium channel modulation, three key mechanisms contribute to its peripheral hemodynamic effects:
Membrane-Stabilizing Activity: Cyclandelate incorporates into cellular membranes, modulating fluidity and stabilizing excitable membranes. This action attenuates receptor-operated calcium influx and reduces the sensitivity of vascular smooth muscle to endogenous vasoconstrictors such as norepinephrine and angiotensin II. Membrane stabilization also enhances the activity of calcium-extruding transporters (e.g., plasma membrane Ca2+-ATPase), accelerating the restoration of resting calcium levels following excitation [8].
Erythrocyte Deformability Enhancement: Cyclandelate significantly improves the flexibility of red blood cells (RBCs), potentially through phosphodiesterase inhibition and subsequent elevation of intracellular cAMP in erythrocytes. Increased cAMP activates protein kinase A, leading to phosphorylation of membrane skeletal proteins (e.g., spectrin, band 4.1) that control RBC deformability. Enhanced deformability reduces blood viscosity and facilitates capillary transit, particularly in the microcirculation where RBCs must undergo substantial deformation to navigate vessels smaller than their diameter [1]. This rheological effect complements vasodilation by optimizing oxygen delivery to tissues with compromised perfusion.
Antiplatelet Activity: At therapeutic concentrations, cyclandelate exhibits mild antiplatelet effects through inhibition of platelet phosphodiesterase and subsequent increase in intraplatelet cAMP. Elevated cAMP reduces platelet sensitivity to aggregation inducers (e.g., thrombin, ADP) by inhibiting calcium mobilization and glycoprotein IIb/IIIa activation. While less potent than dedicated antiplatelet agents, this activity may contribute to improved microcirculatory flow by reducing platelet hyperaggregability in atherosclerotic conditions [1] [8].
Endothelial Mediator Modulation: Emerging evidence suggests cyclandelate may influence endothelial production of vasoactive mediators. Although less characterized than its direct smooth muscle effects, potential modulation of nitric oxide (NO) bioavailability, prostacyclin (PGI2) synthesis, and endothelin-1 expression could contribute to its vasoregulatory profile, particularly in endothelial dysfunction associated with atherosclerosis [10].
Table 3: Multimodal Vasodilatory Mechanisms of Cyclandelate
Mechanism | Molecular Target/Process | Hemodynamic Consequence |
---|---|---|
Calcium Channel Blockade | Voltage-gated L-type Ca2+ channels | Reduced [Ca2+]i and vascular tone |
Phosphodiesterase Inhibition | cAMP/cGMP degradation enzymes | Increased cyclic nucleotides; vasorelaxation |
Erythrocyte Rheology Modification | Membrane skeleton phosphorylation | Enhanced deformability and microcirculatory flow |
Membrane Stabilization | Phospholipid bilayer organization | Reduced excitability and vasoconstrictor sensitivity |
Antiplatelet Activity | cAMP-mediated aggregation pathways | Reduced platelet adhesion/aggregation |
Neurovascular coupling (NVC) represents the critical physiological link between neuronal activity and localized cerebral blood flow (CBF) adjustments. Cyclandelate modulates this relationship through several mechanisms that optimize cerebral perfusion, particularly under compromised hemodynamic conditions [4] [9].
Cerebral Perfusion Pressure (CPP) Optimization: CPP, defined as the difference between mean arterial pressure (MAP) and intracranial pressure (ICP), determines cerebral blood flow when autoregulation is impaired. Cyclandelate's vasodilatory action primarily affects resistance vessels, reducing cerebrovascular resistance and improving flow at a given CPP. Importantly, its calcium channel blocking properties exert minimal effect on cerebral autoregulation within the normal CPP range (70-90 mmHg), allowing preserved pressure-flow relationships while enhancing baseline perfusion [4] [9].
Hemodynamic Response Function (HRF) Modulation: The HRF mathematically describes the temporal relationship between neural activation and the hemodynamic response. Experimental studies using combined electroencephalography (EEG) and near-infrared spectroscopy (NIRS) demonstrate that cyclandelate influences HRF parameters under pathological CPP conditions. When CPP decreases below autoregulatory thresholds (<60 mmHg), cyclandelate administration preserves HRF amplitude and reduces latency compared to untreated states. This effect likely stems from improved microcirculatory responsiveness and erythrocyte deformability, which facilitate oxygen delivery despite reduced perfusion pressure [4] [9].
Conversely, during hypertension-induced CPP elevation (>110 mmHg), cyclandelate attenuates pathological vasodilation that could contribute to cerebral hyperemia. By modulating calcium influx, it prevents excessive vasodilation that might overwhelm metabolic demands. This bidirectional stabilization of NVC maintains the coupling efficiency—quantified as the ratio of hemodynamic response amplitude to electrophysiological activity—across a broader CPP range than observed in untreated conditions [9].
Cerebral Metabolic Effects: Beyond perfusion, cyclandelate may influence neuronal metabolism through inhibition of aldose reductase—an enzyme implicated in diabetic complications and ischemic neuronal injury. By reducing aldose reductase activity, cyclandelate limits sorbitol accumulation and associated osmotic stress in neurons and glia. Although not a primary mechanism, this metabolic modulation could indirectly support neurovascular coupling by preserving neuronal excitability and metabolic demand signaling during hypoperfusion [1].
Table 4: Cyclandelate Effects on Neurovascular Parameters Across CPP Ranges
CPP Range | Autoregulatory Status | Cyclandelate Effect on HRF | Proposed Mechanism |
---|---|---|---|
40-60 mmHg | Dysregulated (Ischemia risk) | ↑ Amplitude; ↓ Latency; ↑ Duration | Enhanced microcirculatory flow & erythrocyte deformability |
70-90 mmHg | Normal autoregulation | Minimal HRF shape alteration; ↑ Baseline perfusion | Reduced cerebrovascular resistance |
100-120 mmHg | Dysregulated (Hyperemia risk) | ↓ Amplitude overshoot; Normalized kinetics | Attenuation of pressure-passive vasodilation |
>130 mmHg | Severely dysregulated | Limited efficacy; Partial response preservation | Calcium channel modulation in vascular smooth muscle |
The pharmacological profile of cyclandelate encompasses a spectrum of molecular interactions that collectively enhance tissue perfusion through vascular, rheological, and metabolic mechanisms. Its multifunctional nature—calcium channel modulation, ACAT inhibition, and neurovascular optimization—distinguishes it from conventional vasodilators and underpins its therapeutic application in cerebrovascular and peripheral vascular disorders.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7